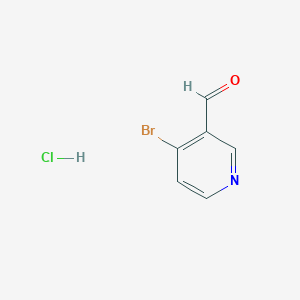

4-Bromonicotinaldehyde hydrochloride

Description

Contextualization within Nicotinaldehyde Derivatives Chemistry

Nicotinaldehyde, or pyridine-3-carbaldehyde, and its derivatives form a class of heterocyclic aldehydes that are of fundamental importance in organic chemistry. The pyridine (B92270) moiety, a six-membered aromatic ring containing one nitrogen atom, imparts specific electronic properties and reactivity to the molecule. The aldehyde group, on the other hand, is a versatile functional group that can participate in a wide array of reactions, including nucleophilic additions, condensations, and oxidations.

The introduction of a bromine atom onto the nicotinaldehyde scaffold, as seen in 5-Bromonicotinaldehyde, significantly enhances its synthetic utility. Halogenated pyridines are recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The carbon-bromine bond can readily participate in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability enables the facile introduction of diverse substituents and the construction of complex molecular frameworks.

Significance in Contemporary Organic Synthesis Research

The importance of 5-Bromonicotinaldehyde in modern organic synthesis lies in its role as a versatile precursor to a wide range of functional molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multistep syntheses.

Key areas where 5-Bromonicotinaldehyde has demonstrated significant utility include:

Pharmaceutical Synthesis: The compound serves as a crucial starting material for the synthesis of various biologically active molecules. It is a key intermediate in the development of drugs targeting neurological disorders and has been employed in the synthesis of novel therapeutic agents. mdpi.com For instance, it can be used in the synthesis of naphthyridines and diazobenzenes, which are heterocyclic scaffolds found in many pharmaceutical compounds. medchemexpress.com

Ligand Development: In the field of coordination chemistry, 5-Bromonicotinaldehyde is utilized in the creation of novel ligands. These ligands can then be used to form metal complexes that act as efficient catalysts in various organic transformations. mdpi.com

Materials Science: The unique electronic properties of the brominated pyridine ring make 5-Bromonicotinaldehyde an attractive building block for the development of new organic materials. mdpi.com Researchers are exploring its use in the synthesis of polymers and organic light-emitting diodes (OLEDs). mdpi.com

Agrochemicals: Similar to its application in pharmaceuticals, this compound is also a valuable intermediate in the synthesis of new pesticides and herbicides.

Interactive Table 2: Detailed Research Findings on the Applications of 5-Bromonicotinaldehyde

| Application Area | Specific Use | Research Findings |

| Medicinal Chemistry | Synthesis of Kinase Inhibitors | The pyridine scaffold is a common feature in many kinase inhibitors. The aldehyde group of 5-Bromonicotinaldehyde can be used to build the core structure of these inhibitors, while the bromine atom allows for further modification to improve potency and selectivity. |

| Organic Synthesis | Precursor for Heterocyclic Compounds | The aldehyde functionality allows for the construction of various heterocyclic rings through condensation reactions. The bromine atom can then be used in cross-coupling reactions to add further complexity to the molecule. |

| Coordination Chemistry | Ligand Synthesis | The nitrogen atom of the pyridine ring and the oxygen of the aldehyde can act as coordination sites for metal ions. The bromine atom can be functionalized to tune the electronic properties of the resulting ligand. |

| Materials Science | Synthesis of Organic Electronics | The aromatic and electron-deficient nature of the pyridine ring, combined with the potential for extended conjugation through reactions at the bromine and aldehyde positions, makes it a promising component for organic semiconductors. |

The continued exploration of the reactivity of 5-Bromonicotinaldehyde is expected to lead to the discovery of novel synthetic methodologies and the development of new molecules with important applications in a variety of scientific disciplines.

Propriétés

IUPAC Name |

4-bromopyridine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQSIEPBSISDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809157-95-6 | |

| Record name | 3-Pyridinecarboxaldehyde, 4-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809157-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Routes and Methodologies for 4 Bromonicotinaldehyde Hydrochloride and Its Derivatives

Direct Synthesis of 4-Bromonicotinaldehyde (B119466) Precursors

The introduction of a bromine atom onto the pyridine (B92270) ring is a critical step in the synthesis of the target compound's precursors. The position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions employed.

Bromination of Nicotinaldehyde Scaffolds

The direct bromination of nicotinaldehyde (pyridine-3-carbaldehyde) or related pyridine scaffolds is an example of electrophilic aromatic substitution. youtube.comyoutube.com The pyridine ring is generally less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. However, the reaction can be facilitated using appropriate brominating agents and catalysts. youtube.com

The reaction typically involves the treatment of the pyridine derivative with a source of electrophilic bromine. acsgcipr.org Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction often requires a catalyst, such as a Lewis acid like iron(III) bromide (FeBr₃), to polarize the bromine molecule and increase its electrophilicity. youtube.com The choice of solvent and temperature is also crucial for controlling the regioselectivity and yield of the reaction. For instance, using N-halosuccinimides in strong acids like trifluoromethanesulfonic acid can enable the halogenation of deactivated aromatic systems.

Table 1: Common Reagents for Bromination of Aromatic Scaffolds

| Reagent | Role | Typical Conditions |

|---|---|---|

| Molecular Bromine (Br₂) | Brominating Agent | Used with a Lewis acid catalyst (e.g., FeBr₃). |

| N-Bromosuccinimide (NBS) | Brominating Agent | Often used for allylic and benzylic bromination, but also for aromatic rings, sometimes with an acid catalyst. organic-chemistry.org |

| Iron(III) Bromide (FeBr₃) | Lewis Acid Catalyst | Activates the bromine molecule, making it a stronger electrophile. youtube.com |

Synthesis of 4-Bromonicotinaldehyde Hydrochloride Salt

The conversion of the free base, 4-Bromonicotinaldehyde, into its hydrochloride salt is a standard acid-base reaction. This process is often employed to improve the compound's stability, solubility in certain solvents, and ease of handling, as salts are typically crystalline solids. guidechem.comresearchgate.net

The synthesis involves dissolving 4-Bromonicotinaldehyde in a suitable organic solvent, such as diethyl ether, ethanol, or acetone. Subsequently, a solution of hydrochloric acid (HCl) is added. google.com This can be in the form of concentrated aqueous HCl, a solution of HCl in an organic solvent like ethanol, or as gaseous HCl bubbled through the solution. The protonation of the basic pyridine nitrogen atom by HCl leads to the formation of the pyridinium (B92312) chloride salt, which typically precipitates from the organic solvent. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. google.comchemicalbook.com

Derivatization Strategies Utilizing the Aldehyde Functionality

The aldehyde group in 4-Bromonicotinaldehyde is a key functional handle that allows for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Reductive Amination Reactions

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting carbonyl compounds into amines. wikipedia.orgyoutube.com The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate from the reaction of the aldehyde with a primary or secondary amine, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgmasterorganicchemistry.com

This process can be performed in a one-pot reaction by combining the aldehyde, the amine, and a reducing agent that is selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this purpose because they are mild enough not to reduce the aldehyde but are effective at reducing the protonated imine intermediate. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out under weakly acidic conditions (pH ~4-6) to facilitate imine formation without passivating the amine nucleophile. youtube.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild reducing agent; selective for imines/iminium ions over ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ or STAB | Mild and selective; an alternative to NaBH₃CN to avoid cyanide waste. commonorganicchemistry.com |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound (in this case, 4-Bromonicotinaldehyde) reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst. wikipedia.orgorganicreactions.org Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malonic acid, diethyl malonate, or cyanoacetic acid. wikipedia.org

The reaction is catalyzed by a weak base, often a primary or secondary amine like piperidine. youtube.com The base deprotonates the active methylene compound to form a stabilized carbanion (enolate), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. organic-chemistry.org The initial adduct undergoes dehydration to yield a stable α,β-unsaturated product. wikipedia.org When a reactant like malonic acid is used in a solvent such as pyridine, the condensation can be followed by decarboxylation, a variant known as the Doebner modification. wikipedia.orgorganic-chemistry.org

Table 3: Examples of Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Electron-Withdrawing Groups (Z) |

|---|---|

| Diethyl malonate | Two -COOEt groups |

| Malonic acid | Two -COOH groups |

| Ethyl acetoacetate | -COCH₃ and -COOEt groups |

| Cyanoacetic acid | -CN and -COOH groups |

Wittig Reactions

The Wittig reaction provides an efficient method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglumenlearning.com This reaction involves the treatment of an aldehyde, such as 4-Bromonicotinaldehyde, with a phosphorus ylide, also known as a Wittig reagent (Ph₃P=CHR). organic-chemistry.orgmasterorganicchemistry.com The reaction is highly versatile and results in the replacement of the carbonyl oxygen with the CR group from the ylide, forming a new carbon-carbon double bond. lumenlearning.com

The Wittig reagent is typically prepared by reacting triphenylphosphine (B44618) with an alkyl halide to form a phosphonium (B103445) salt, which is then deprotonated with a strong base like n-butyllithium. lumenlearning.com The mechanism involves the nucleophilic addition of the ylide to the aldehyde to form a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane ring. masterorganicchemistry.comumass.edu This intermediate collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene, which is the driving force for the reaction. lumenlearning.comumass.edu The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. organic-chemistry.org

Table 4: Hypothetical Wittig Reaction Products from 4-Bromonicotinaldehyde

| Wittig Reagent (Ph₃P=CHR) | R Group | Alkene Product Structure |

|---|---|---|

| Methylenetriphenylphosphorane | -H | 4-Bromo-3-vinylpyridine |

| Ethylidenetriphenylphosphorane | -CH₃ | 4-Bromo-3-(prop-1-en-1-yl)pyridine |

| (Methoxycarbonylmethylene)triphenylphosphorane | -COOCH₃ | Methyl 3-(4-bromopyridin-3-yl)acrylate |

Other Condensation Reactions

Beyond simple aldol-type reactions, the aldehyde functionality of 4-Bromonicotinaldehyde is amenable to other important carbon-carbon bond-forming condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations. These reactions are essential for introducing α,β-unsaturated moieties, which are valuable precursors for further synthetic manipulations.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base. wikipedia.orgorganicreactions.org For 4-Bromonicotinaldehyde, this provides a route to derivatives with electron-withdrawing groups attached to a newly formed double bond. The active methylene compound's acidity is a key factor, requiring adjacent electron-withdrawing groups (Z), such as nitro, cyano, or carbonyl groups, to facilitate deprotonation by a mild base. wikipedia.org The reaction proceeds through a nucleophilic addition followed by dehydration. wikipedia.org

Claisen-Schmidt Condensation: A variation of the aldol condensation, the Claisen-Schmidt reaction occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as 4-Bromonicotinaldehyde. nrochemistry.comwikipedia.org This crossed-aldol reaction is typically performed in the presence of a strong base like sodium hydroxide (B78521). nrochemistry.comwikipedia.org It is a powerful method for synthesizing α,β-unsaturated ketones, often referred to as chalcones when both reactants are aromatic. scispace.comscribd.com The higher reactivity of the aldehyde ensures it acts as the electrophile, reacting with the enolate formed from the ketone partner. openochem.org

Below is a table illustrating the reactants and typical conditions for these condensation reactions with 4-Bromonicotinaldehyde.

| Reaction Type | 4-Bromonicotinaldehyde Reactant | Active Methylene / Ketone | Catalyst/Base | Typical Product |

| Knoevenagel | 4-Bromonicotinaldehyde | Malononitrile (B47326), Ethyl cyanoacetate | Piperidine, Boric Acid organicreactions.orgmdpi.com | (E)-2-(4-bromopyridin-3-yl)acrylonitrile derivatives |

| Claisen-Schmidt | 4-Bromonicotinaldehyde | Acetophenone, Cyclohexanone | Sodium Hydroxide (NaOH) nrochemistry.comresearchgate.net | (E)-1-aryl-3-(4-bromopyridin-3-yl)prop-2-en-1-one |

Transformations Involving the Bromo-Substituent

The bromo-substituent at the C4 position of the pyridine ring is a key functional handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. Palladium-mediated reactions are particularly prominent in this regard.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. For substrates like 4-Bromonicotinaldehyde, these reactions enable the direct linkage of the pyridine core to aryl, vinyl, and alkynyl fragments.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organohalide. researchgate.netnih.gov This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing reagents. arkat-usa.orgmdpi.com The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. arkat-usa.org While specific examples for 4-bromonicotinaldehyde are not extensively detailed, the reaction of the closely related 4-bromopyridine (B75155) with phenylboronic acid serves as an excellent model for this transformation. researchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Yield | Ref |

| 4-Bromopyridine | Phenylboronic acid | Pd(II) complex | KOH | Water | High | arkat-usa.orgresearchgate.net |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II) complex 7 | KOH | Water | 94% | arkat-usa.org |

| 3-Bromopyridine | Phenylboronic acid | Pd(II) complex 7 | KOH | Water | 85% | arkat-usa.org |

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide. organic-chemistry.orgwikipedia.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups, often eliminating the need for protecting groups. organicreactions.org The reaction mechanism follows the typical cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. nrochemistry.comopenochem.org While organotin reagents are toxic, the reaction's reliability under mild conditions makes it a valuable synthetic method. nrochemistry.comorganic-chemistry.org Additives like copper(I) salts can accelerate the transmetalation step and improve reaction rates. researchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Additive | Solvent | Temp (°C) |

| Aryl Bromide | Organostannane | Pd(OAc)₂ | Dabco | - | DMF | - |

| Aryl Bromide | Organostannane | Pd(PPh₃)₄ | PPh₃ | - | PEG 400 | - |

| Enol Triflate | Organostannane | Pd(dppf)Cl₂·DCM | dppf | CuI, LiCl | DMF | 40 |

The Mizoroki-Heck reaction is a palladium-catalyzed method for coupling aryl or vinyl halides with alkenes to form substituted alkenes. rsc.orgbiolmolchem.com The reaction is typically carried out in the presence of a base and is highly stereoselective, usually favoring the formation of the trans-isomer. rsc.org Supported palladium catalysts are often employed to facilitate catalyst recovery and reuse. u-szeged.hu The scope of the reaction is broad, encompassing various substituted aryl bromides and alkenes like styrenes and acrylates. nih.govresearchgate.net For heterocyclic bromides, such as bromopyridine derivatives, the Heck reaction provides a direct route to vinyl-substituted pyridines. researchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Additive | Solvent | Yield | Ref |

| 4-Bromotoluene | Styrene | Pd(OAc)₂/Ligand | LiOH·H₂O | - | DMF | 95% | organic-chemistry.org |

| 3-Bromopyridine | Styrene | Pd(II) complex 7 | NaOH | TBAB | Water | 88% | arkat-usa.org |

| Bromobenzene | Styrene | Pd EnCat | Na₂CO₃ | Bu₄NCl | NMP | High | u-szeged.hu |

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. researchgate.netwikipedia.org This methodology is fundamental for the synthesis of arylalkynes. researchgate.net While copper-free systems have been developed to avoid the undesirable homocoupling of alkynes, the use of copper often enhances reaction rates and yields. nih.govresearchgate.net The reaction is tolerant of various functional groups and has been successfully applied to heteroaryl halides, including substituted iodopyridines and chloropyridines. beilstein-journals.orgbeilstein-journals.org

| Coupling Partner 1 | Coupling Partner 2 | Pd-Catalyst | Cu-Cocatalyst | Base | Solvent | Yield | Ref |

| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 72% | beilstein-journals.orgbeilstein-journals.org |

| Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 85% | beilstein-journals.orgbeilstein-journals.org |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 96% | scribd.com |

Direct Arylation Protocols

Direct C-H arylation has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds by coupling an aryl halide with a C-H bond of another aromatic compound, thus avoiding the need for pre-functionalized starting materials. nih.gov In the context of 4-Bromonicotinaldehyde, direct arylation protocols, typically catalyzed by palladium, could be envisioned for further functionalization of the pyridine ring, although the presence of the bromine atom suggests it would more commonly act as the electrophilic partner in cross-coupling reactions.

However, related protocols for the direct arylation of aldehydes at the α-position have been developed. nih.gov These methods allow for the coupling of various aldehydes with aryl halides. While not directly modifying the pyridine ring of 4-Bromonicotinaldehyde, such a protocol could be applied to derivatives where the aldehyde is transformed into a group amenable to α-arylation.

A general approach for palladium-catalyzed direct arylation involves a palladium source, a ligand, a base, and a suitable solvent. nih.govrsc.org The choice of these components is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Facilitates the catalytic cycle (oxidative addition, C-H activation, reductive elimination). nih.govrsc.org |

| Ligand | dppf, QPhos, various phosphines | Stabilizes the palladium center and influences reactivity and selectivity. nih.gov |

| Base | Cs₂CO₃, KOAc, K₂CO₃ | Acts as a proton acceptor in the C-H activation step. nih.govrsc.org |

| Solvent | Dioxane, Toluene, DMA | Solubilizes reactants and influences reaction temperature and kinetics. nih.govrsc.org |

| Aryl Halide | Aryl bromides, Aryl chlorides | The source of the aryl group being introduced. nih.govnih.gov |

This methodology allows for the construction of complex biaryl structures, which are significant motifs in pharmaceuticals and organic materials. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. nih.gov The pyridine ring in 4-Bromonicotinaldehyde is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the electron-withdrawing aldehyde group, making the ring susceptible to nucleophilic attack.

In this compound, the bromine atom at the 4-position serves as a good leaving group. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov A wide variety of nucleophiles can be used to displace the bromide.

Key Features of Nucleophilic Substitution on 4-Bromonicotinaldehyde:

Electrophile : The carbon atom bonded to the bromine is the electrophilic center. libretexts.org

Nucleophile : An electron-rich species that attacks the electrophilic carbon. libretexts.orgmasterorganicchemistry.com Examples include alkoxides, thiolates, amines, and cyanide.

Leaving Group : The bromide ion (Br⁻) is displaced during the reaction. libretexts.org

Table 2: Examples of Nucleophiles for Substitution Reactions

| Nucleophile Class | Specific Example | Resulting Functional Group |

| Oxygen Nucleophiles | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy group (-OCH₃) |

| Sulfur Nucleophiles | Sodium thiophenoxide (NaSPh) | Phenylthio group (-SPh) |

| Nitrogen Nucleophiles | Piperidine | Piperidinyl group |

| Carbon Nucleophiles | Sodium cyanide (NaCN) | Cyano group (-CN) |

These reactions provide a direct route to a diverse range of substituted nicotin-aldehyde derivatives.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.gov This approach aligns with the principles of atom economy and procedural simplicity, making it attractive for generating molecular diversity and constructing complex molecules. nih.gov

The aldehyde functionality of 4-Bromonicotinaldehyde makes it an excellent candidate for various well-known MCRs. For instance, it can serve as the aldehyde component in reactions such as the Biginelli, Hantzsch, or Ugi reactions to create diverse heterocyclic scaffolds. organic-chemistry.orgresearchgate.net

Table 3: Potential Multicomponent Reactions Involving 4-Bromonicotinaldehyde

| MCR Name | Reactant Types | Potential Product Scaffold |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia (B1221849) | Dihydropyridine |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

| Kabachnik-Fields Reaction | Aldehyde, Amine, Dialkyl Phosphite | α-Aminophosphonate |

The use of 4-Bromonicotinaldehyde in MCRs would lead to products bearing a bromo-substituted pyridine ring, which can be further modified through cross-coupling or nucleophilic substitution reactions, adding another layer of complexity and diversity to the resulting molecular libraries. researchgate.net

Domino and Annulation Reaction Sequences

Domino (or cascade) and annulation reactions are sophisticated processes that involve the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. These sequences are highly valued for their ability to rapidly construct complex polycyclic structures from simple precursors.

4-Bromonicotinaldehyde possesses two key reactive sites: the aldehyde group and the carbon-bromine bond on the pyridine ring. This dual functionality allows it to participate in domino sequences where both sites are engaged. For example, an initial reaction at the aldehyde group could be followed by an intramolecular cyclization involving the bromine-bearing carbon.

An annulation reaction, which specifically involves the formation of a new ring, could be designed starting from 4-Bromonicotinaldehyde. A DBU-mediated domino annulation, for instance, has been used to synthesize complex fused ring systems like chromeno[2,3-b]pyridinones from aromatic aldehydes. researchgate.netdocumentsdelivered.com A similar strategy could potentially be adapted for 4-Bromonicotinaldehyde to build novel heterocyclic frameworks. researchgate.net

Table 4: Potential Domino/Annulation Strategies

| Reaction Type | Description | Potential Outcome |

| Domino Annulation | A multi-step reaction in one pot leading to a new ring system. researchgate.netdocumentsdelivered.com | Fused pyridinones or other polycyclic heteroaromatics. |

| [4+2] Annulation | A cycloaddition reaction, such as a Diels-Alder type, to form a six-membered ring. nih.gov | Construction of fused bicyclic or tricyclic systems. |

| Rearrangement-Annulation | A sequence involving a molecular rearrangement followed by ring formation. nih.gov | Access to novel and complex molecular skeletons. |

These advanced synthetic methods provide efficient pathways to novel, polysubstituted heterocyclic compounds that are of interest in medicinal chemistry and materials science.

Green Chemistry Approaches in 4-Bromonicotinaldehyde Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The principles of green chemistry can be applied to the synthesis of 4-Bromonicotinaldehyde to make the process more sustainable and environmentally benign. shodhsagar.commdpi.com

Key green approaches include the use of safer solvents, alternative energy sources, and catalytic methods to improve atom economy and reduce waste. mdpi.comresearchgate.net For instance, replacing traditional volatile organic solvents with water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of a synthesis. researchgate.net

Microwave-assisted and ultrasonic-assisted techniques are energy-efficient methods that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. mdpi.com

Table 5: Comparison of Conventional vs. Green Synthetic Approaches

| Synthetic Aspect | Conventional Approach | Green Chemistry Alternative | Benefit |

| Solvents | Chlorinated hydrocarbons (e.g., DCM), Aromatic hydrocarbons (e.g., Toluene) | Water, Ethanol, Supercritical CO₂, Ionic Liquids. researchgate.netresearchgate.net | Reduced toxicity and environmental pollution. |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound. mdpi.com | Faster reaction rates, lower energy consumption. |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous catalysts, biocatalysts. shodhsagar.com | Reduced waste, easier product purification, reusability of catalyst. |

| Atom Economy | Multi-step syntheses with protecting groups | Multicomponent reactions, Domino reactions. nih.gov | Higher efficiency, fewer synthetic steps, less waste generation. |

By adopting these greener methodologies, the synthesis of 4-Bromonicotinaldehyde and its derivatives can be performed in a more sustainable and economically viable manner. shodhsagar.commdpi.com

Mechanistic Investigations and Catalysis in Reactions of 4 Bromonicotinaldehyde Hydrochloride

Elucidation of Reaction Pathways

The reactivity of the carbon-bromine bond in 4-bromonicotinaldehyde (B119466) hydrochloride makes it a versatile substrate for a range of transformations. The elucidation of the pathways of these reactions reveals the intricate roles of catalysts, reagents, and reaction conditions.

Role of Transition Metal Catalysts (e.g., Palladium, Copper, Silver)

Transition metal catalysts, particularly those based on palladium and copper, are instrumental in facilitating cross-coupling reactions with 4-bromonicotinaldehyde. These reactions provide efficient routes for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely employed in Suzuki-Miyaura and Sonogashira coupling reactions of aryl halides. The generally accepted mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide (4-bromonicotinaldehyde) to a low-valent palladium(0) species. This is followed by transmetalation with an organoboron (in Suzuki-Miyaura) or organocopper (in Sonogashira) reagent, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.netlibretexts.org The specific intermediates and the rate-determining step can be influenced by the choice of ligands on the palladium center, the base, and the solvent. researchgate.net

The catalytic cycle for a Suzuki-Miyaura reaction involving 4-bromonicotinaldehyde can be summarized as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 4-bromonicotinaldehyde to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

Similarly, the Sonogashira coupling involves a dual catalytic system of palladium and copper. The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. wikipedia.orgyoutube.com

Copper-Catalyzed Reactions:

Copper-based catalysts are particularly effective for amination and cyanation reactions of aryl halides. In copper-catalyzed amination (Ullmann condensation), a copper(I) catalyst is often used. The proposed mechanism typically involves the coordination of the amine to the copper(I) center, followed by oxidative addition of the aryl bromide. The resulting copper(III) intermediate then undergoes reductive elimination to form the C-N bond and regenerate the copper(I) catalyst. nih.govmdpi.com The choice of ligand for the copper catalyst is crucial and can significantly impact the reaction's efficiency and substrate scope. chemistryviews.org

For copper-catalyzed cyanation, the mechanism can proceed through a domino halide exchange-cyanation pathway, especially when using a combination of CuI and an alkali metal iodide. This approach allows for the in-situ conversion of the aryl bromide to a more reactive aryl iodide, which then undergoes cyanation. vu.nlresearchgate.net

Base-Promoted Reactions

In the absence of a transition metal catalyst, 4-bromonicotinaldehyde, as a non-enolizable aldehyde, can undergo base-promoted disproportionation, known as the Cannizzaro reaction. This reaction involves the treatment of the aldehyde with a strong base, leading to the formation of both an alcohol and a carboxylic acid.

The mechanism of the Cannizzaro reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, which is thereby reduced to the corresponding alcohol. The first molecule is oxidized to a carboxylic acid. researchgate.net

Radical Pathways

While many reactions of 4-bromonicotinaldehyde proceed through ionic or organometallic intermediates, the potential for radical pathways should also be considered, particularly under certain reaction conditions such as high temperatures or the presence of radical initiators. Radical inhibitors are compounds that can terminate a radical chain reaction by reacting with a chain-carrying radical to form a more stable, non-reactive radical. The observation of reaction inhibition in the presence of a radical inhibitor would suggest the involvement of a radical mechanism. stackexchange.comyoutube.com For instance, if a reaction involving 4-bromonicotinaldehyde were to be significantly slowed or stopped by the addition of a radical scavenger like hydroquinone, it would provide evidence for a radical pathway.

Catalytic Systems and Optimization

The efficiency and selectivity of reactions involving 4-bromonicotinaldehyde hydrochloride are highly dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts have been utilized, each with its own set of advantages and challenges.

Homogeneous Catalysis

Homogeneous catalysts, where the catalyst is in the same phase as the reactants, are commonly used for cross-coupling reactions of 4-bromonicotinaldehyde. Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄, are frequently used for Suzuki-Miyaura and Sonogashira reactions. vu.nl

The optimization of homogeneous catalytic systems involves the careful selection of several parameters:

| Parameter | Considerations for Optimization |

| Catalyst Loading | Lowering the catalyst concentration can sometimes favor the desired reaction pathway over catalyst deactivation. vu.nl |

| Ligand | The steric and electronic properties of the ligand can influence the rate of oxidative addition and reductive elimination. |

| Base | The choice and stoichiometry of the base are critical for the transmetalation step in Suzuki-Miyaura reactions and for activating the alkyne in Sonogashira reactions. |

| Solvent | The solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates. |

| Temperature | Reaction temperature influences the reaction rate, but higher temperatures can also lead to catalyst decomposition. |

For instance, in a Suzuki-Miyaura coupling of a bromophenylpyrimidine, it was found that using 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane (B91453) gave good yields. mdpi.com

Heterogeneous Catalysis

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reuse. For reactions involving 4-bromonicotinaldehyde, palladium supported on various materials like activated carbon, silica, or polymers can be employed. uclouvain.besioc-journal.cn

A key consideration in heterogeneous catalysis is whether the reaction occurs on the surface of the catalyst or if the active catalytic species leaches into the solution, leading to a homogeneous reaction. In some cases, palladium nanoparticles supported on a solid matrix have been shown to be effective and reusable catalysts for Suzuki and Sonogashira reactions. mdpi.com For example, a palladium catalyst supported on magnetic nanoparticles has been demonstrated to be efficient for Suzuki reactions in aqueous media, allowing for easy separation using a magnet. sioc-journal.cn

Similarly, copper catalysts can be heterogenized by immobilizing them on supports like chitosan, which can then be used in reactions such as the synthesis of N-aryl propargylamines. psu.edu

The optimization of heterogeneous catalytic systems focuses on:

| Parameter | Considerations for Optimization |

| Support Material | The choice of support can influence the dispersion and stability of the metal catalyst. |

| Catalyst Preparation Method | The method of depositing the metal onto the support can affect its catalytic activity. |

| Reaction Conditions | Solvent, base, and temperature need to be optimized for the specific heterogeneous system. |

| Catalyst Reusability | The ability to recycle the catalyst without significant loss of activity is a key metric. |

Photoredox Catalysis

Photoredox catalysis is a powerful synthetic tool that utilizes visible light to initiate single-electron transfer (SET) processes, thereby enabling the formation of reactive radical intermediates under mild conditions. This methodology has been widely applied in a variety of organic transformations. The general mechanism involves a photocatalyst, typically a transition metal complex (like those of Ruthenium or Iridium) or an organic dye, which absorbs light and is promoted to an excited state. This excited catalyst can then act as either a potent oxidant or reductant, engaging in electron transfer with a substrate molecule.

While specific applications involving 4-Bromonicotinaldehyde hydrochloride are not documented, hypothetically, the pyridine (B92270) and aldehyde functionalities, along with the carbon-bromine bond, could be susceptible to photoredox-mediated transformations. For instance, the carbon-bromine bond could potentially undergo reductive dehalogenation or be utilized in cross-coupling reactions. The aldehyde group could participate in radical additions, and the pyridine ring could be subject to functionalization. However, without experimental data, any proposed reaction pathway remains speculative.

Table 1: General Parameters in Photoredox Catalysis

| Parameter | Description | Common Examples |

|---|---|---|

| Photocatalyst | Absorbs light and initiates electron transfer. | [Ru(bpy)₃]Cl₂, [Ir(ppy)₃], Eosin Y |

| Light Source | Provides the energy to excite the photocatalyst. | Blue LEDs, Compact Fluorescent Lamps (CFLs) |

| Solvent | Solubilizes reactants and catalyst; can influence reaction efficiency. | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |

| Sacrificial Agent | An electron donor or acceptor used to regenerate the catalyst's ground state. | Triethylamine (reductive quenching), Persulfates (oxidative quenching) |

Micellar Catalysis

Micellar catalysis employs surfactants to form micelles in aqueous media, creating nanoreactors that can significantly enhance reaction rates and influence selectivity. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), self-assemble into spherical aggregates with a hydrophobic core and a hydrophilic shell. This unique environment can solubilize nonpolar organic reactants in water, bringing them into close proximity with catalysts and other reagents, thereby accelerating the reaction.

The application of micellar catalysis to reactions involving 4-Bromonicotinaldehyde hydrochloride has not been reported. In theory, the hydrophobic nature of the brominated pyridine ring would favor its partitioning into the micellar core. This could facilitate reactions that are typically sluggish in bulk aqueous or organic solvents. The specific choice of surfactant (cationic, anionic, or non-ionic) could also influence the reaction by stabilizing charged intermediates or transition states.

Table 2: Common Surfactants Used in Micellar Catalysis

| Surfactant Type | Name | Head Group | Tail Group |

|---|---|---|---|

| Anionic | Sodium Dodecyl Sulfate (SDS) | Sulfate (-OSO₃⁻) | C₁₂H₂₅ |

| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Quaternary Ammonium (-N(CH₃)₃⁺) | C₁₆H₃₃ |

| Non-ionic | Triton X-100 | Polyoxyethylene | t-Octylphenyl |

Stereochemical Aspects and Regioselectivity

The study of stereochemistry and regioselectivity is fundamental to understanding and controlling the outcome of chemical reactions. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possibilities, leading to the formation of a specific constitutional isomer. Stereoselectivity, on the other hand, describes the preferential formation of one stereoisomer over another.

For a molecule like 4-Bromonicotinaldehyde hydrochloride, regioselectivity would be a key consideration in any functionalization of the pyridine ring. The positions ortho and meta to the aldehyde group (C-2 and C-5) are electronically distinct from the position adjacent to the bromine atom (C-5). Electrophilic or nucleophilic aromatic substitution reactions would be expected to show a high degree of regioselectivity based on the directing effects of the existing substituents. The aldehyde group is deactivating and meta-directing, while the bromine atom is deactivating but ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, would govern the position of any new substituent.

Stereochemical considerations would become important if the aldehyde group were to be transformed into a new chiral center, for example, through a nucleophilic addition reaction. The use of chiral catalysts or reagents could, in principle, lead to the enantioselective or diastereoselective formation of products. However, no such studies have been specifically reported for 4-Bromonicotinaldehyde hydrochloride.

Table 3: Potential Regioisomers in the Substitution of 4-Bromonicotinaldehyde

| Position of Substitution | Electronic Influence of Substituents | Expected Product |

|---|---|---|

| C-2 | Meta to aldehyde, Ortho to bromine | Potentially formed in nucleophilic substitution |

| C-5 | Ortho to aldehyde, Meta to bromine | Potentially formed in electrophilic substitution |

| C-6 | Ortho to aldehyde, Meta to bromine | Sterically hindered |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Bromonicotinaldehyde (B119466) hydrochloride in solution.

¹H NMR: Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For 4-Bromonicotinaldehyde hydrochloride, the protonated pyridine (B92270) ring and the aldehyde group would exhibit characteristic chemical shifts. The aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their splitting patterns (e.g., doublets, triplets) revealing their coupling relationships with neighboring protons. The aldehyde proton would be expected to resonate at a significantly downfield position, generally above 9.5 ppm. The presence of the hydrochloride would likely cause a general downfield shift of the pyridine ring protons due to the electron-withdrawing effect of the protonated nitrogen.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in 4-Bromonicotinaldehyde hydrochloride would give a distinct signal. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic chemical shift in the range of 180-200 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region (typically 120-160 ppm). The carbon atom attached to the bromine would also have a specific chemical shift influenced by the halogen's electronegativity.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. COSY spectra would reveal proton-proton coupling networks, confirming the relative positions of the substituents on the pyridine ring. HSQC would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted NMR Data

| Technique | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | > 9.5 | Aldehyde proton (-CHO) |

| ¹H NMR | 7.0 - 9.0 | Pyridine ring protons |

| ¹³C NMR | 180 - 200 | Carbonyl carbon (C=O) |

| ¹³C NMR | 120 - 160 | Pyridine ring carbons |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 4-Bromonicotinaldehyde hydrochloride.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the vibrational modes of the molecule. A strong absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O stretching of the aldehyde group. The C-H stretching of the aldehyde proton would likely appear as a pair of bands around 2720 and 2820 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be expected in the lower frequency region of the spectrum. The N-H stretch from the hydrochloride salt would be a broad band, typically in the 2500-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C and C=N bonds in the pyridine ring would be particularly Raman active.

Interactive Data Table: Key Vibrational Frequencies

| Spectroscopy | Frequency Range (cm⁻¹) | Vibrational Mode |

| IR | 1700 - 1730 | C=O stretch (aldehyde) |

| IR | 2720 & 2820 | C-H stretch (aldehyde) |

| IR | 1400 - 1600 | C=C and C=N stretch (pyridine) |

| IR | 2500 - 3000 | N-H stretch (hydrochloride) |

| Raman | 1400 - 1600 | Symmetric ring stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 4-Bromonicotinaldehyde hydrochloride would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine ring and the carbonyl group. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For 4-Bromonicotinaldehyde hydrochloride, the mass spectrum would show a molecular ion peak corresponding to the free base (4-Bromonicotinaldehyde). The characteristic isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) would be a clear indicator of its presence. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), bromine, and cleavage of the pyridine ring.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the chloride ion and the protonated pyridine nitrogen. This analysis would offer an unambiguous confirmation of the molecular structure.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and bromine) in the compound. The experimentally determined percentages would be compared with the theoretical values calculated from the molecular formula of 4-Bromonicotinaldehyde hydrochloride (C₆H₅BrClNO) to confirm its purity and empirical formula.

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Percentage |

| Carbon | C | 12.01 | 32.39% |

| Hydrogen | H | 1.01 | 2.27% |

| Bromine | Br | 79.90 | 35.91% |

| Chlorine | Cl | 35.45 | 15.94% |

| Nitrogen | N | 14.01 | 6.30% |

| Oxygen | O | 16.00 | 7.19% |

Computational and Theoretical Studies of 4 Bromonicotinaldehyde Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules to determine their geometries, energies, and other properties. tandfonline.comnih.gov For studying excited states, such as those involved in light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach. tandfonline.com

Electronic Structure Analysis

Electronic structure analysis through DFT provides a detailed picture of the geometric parameters (bond lengths and angles) and the distribution of electrons within the molecule. The geometry of 4-Bromonicotinaldehyde (B119466) hydrochloride would be optimized to find its most stable three-dimensional arrangement. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved.

For a related compound, 4-nitro-1H-indole-carboxaldehyde, DFT calculations were used to determine its optimized structure. researchgate.net A similar analysis for 4-Bromonicotinaldehyde would yield precise data on how the bromine atom and the aldehyde group influence the geometry of the pyridine (B92270) ring. The electron-withdrawing nature of the bromine atom, the aldehyde group, and the nitrogen atom in the pyridine ring would significantly impact the electron density distribution across the molecule.

Table 1: Representative Calculated Geometric Parameters for a Pyridine Derivative (Note: This table is illustrative, based on typical results for substituted pyridines, as specific data for 4-Bromonicotinaldehyde hydrochloride is not available.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | ~ 1.39 Å |

| Bond Length | C3-C4 | ~ 1.40 Å |

| Bond Length | C4-Br | ~ 1.90 Å |

| Bond Length | C3-C(aldehyde) | ~ 1.48 Å |

| Bond Length | C(aldehyde)=O | ~ 1.22 Å |

| Bond Angle | N1-C2-C3 | ~ 123° |

| Bond Angle | C2-C3-C4 | ~ 118° |

| Bond Angle | C3-C4-Br | ~ 119° |

Conformational Analysis

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For 4-Bromonicotinaldehyde, the primary focus of conformational analysis would be the rotation of the aldehyde group (CHO) relative to the pyridine ring.

The two most likely planar conformers would be one where the aldehyde's C=O bond is syn (pointing towards) the ring's nitrogen and one where it is anti (pointing away). DFT calculations can determine the relative energies of these conformers and the energy barrier for rotation between them. Studies on similar aromatic aldehydes, such as 3-formyl-thiophene, have used theoretical methods to establish the relative stability of different conformers. The polarity of the solvent can also influence which conformer is more stable. For 4-Bromonicotinaldehyde, steric hindrance and electrostatic interactions between the aldehyde oxygen and the adjacent C-Br bond would be key factors determining the most stable conformation.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.orgyoutube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. tandfonline.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com In 4-Bromonicotinaldehyde, the electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. TD-DFT calculations would be used to predict the electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of electronic transitions from the ground state to various excited states, which are often dominated by the HOMO-to-LUMO transition.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative examples for a substituted aromatic aldehyde.)

| Orbital | Energy (eV) | Description |

| HOMO | -6.8 eV | Primarily located on the pyridine ring and bromine atom |

| LUMO | -2.1 eV | Primarily located on the aldehyde group and pyridine ring |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction. acs.org This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. cdnsciencepub.com

For 4-Bromonicotinaldehyde hydrochloride, one could model its synthesis or its participation in further reactions, such as a condensation reaction involving the aldehyde group. wikipedia.org For instance, the Chichibabin pyridine synthesis involves the condensation of aldehydes with ammonia (B1221849). wikipedia.org Modeling such a reaction would involve locating the transition state structure for the nucleophilic attack of ammonia on the aldehyde's carbonyl carbon. Computational analysis of the bromination of pyridine has shown that such reactions proceed through specific transition states. cdnsciencepub.comresearchgate.net Analysis of the transition state's geometry and vibrational frequencies confirms that it is a true saddle point on the potential energy surface.

Molecular Docking and Interaction Profiling (excluding biological outcome/SAR)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com The primary goal of docking is to identify the most stable binding pose, characterized by the lowest binding energy or a high docking score. d-nb.infomdpi.com

In a theoretical study, 4-Bromonicotinaldehyde hydrochloride could be docked into the active site of a selected enzyme to study its non-covalent interactions. The analysis would focus on identifying specific interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and pi-stacking interactions with the protein's amino acid residues. For example, the nitrogen of the pyridine ring could act as a hydrogen bond acceptor, while the aldehyde could also participate in hydrogen bonding. The bromine atom is capable of forming halogen bonds, which are increasingly recognized as important intermolecular interactions. The results would be presented as a binding energy score and a visual depiction of the interaction profile within the binding pocket.

Table 3: Example of Molecular Docking Interaction Profile (Note: This table is a hypothetical representation of docking results.)

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Aldehyde Oxygen | TYR 122 | 2.1 |

| Halogen Bond | Bromine | GLY 85 (Backbone O) | 3.0 |

| Pi-Pi Stacking | Pyridine Ring | PHE 154 | 3.5 |

| Binding Energy | -7.2 kcal/mol |

Fukui Function Analysis

The Fukui function is a concept derived from DFT that helps identify the most reactive sites within a molecule. wikipedia.orgscm.com It measures the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.orgias.ac.in This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). scm.com

For 4-Bromonicotinaldehyde, Fukui function analysis would quantify the reactivity of each atom.

f+ : Indicates the propensity of a site to accept an electron (react with a nucleophile). The carbonyl carbon of the aldehyde group is expected to have a high f+ value.

f- : Indicates the propensity of a site to donate an electron (react with an electrophile). The nitrogen atom and potentially the bromine atom would be analyzed for their f- values.

This analysis provides a more nuanced view of reactivity than simple atomic charges and is valuable for predicting regioselectivity in chemical reactions. mdpi.comias.ac.in

Spectroscopic Property Prediction

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights that complement and guide experimental work. For 4-Bromonicotinaldehyde hydrochloride, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the structural elucidation and analysis of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. nmrdb.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, chemical shifts can be estimated. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. wu.ac.th The predicted chemical shifts are often referenced against a standard, such as Tetramethylsilane (TMS), to provide values that are comparable to experimental data.

While no specific computational studies on 4-Bromonicotinaldehyde hydrochloride are publicly available, the general methodology would involve optimizing the geometry of the molecule and then performing NMR calculations. The resulting data would provide predicted chemical shifts for each unique proton and carbon atom in the structure. It is important to note that the accuracy of these predictions can be influenced by factors such as the choice of functional, basis set, and the treatment of solvent effects. nih.gov

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for 4-Bromonicotinaldehyde Hydrochloride This table is illustrative and not based on published experimental or computational data for this specific compound.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde-H | 9.5 - 10.5 |

| Pyridine-H (ortho to CHO) | 8.8 - 9.2 |

| Pyridine-H (ortho to Br) | 8.5 - 8.9 |

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 4-Bromonicotinaldehyde Hydrochloride This table is illustrative and not based on published experimental or computational data for this specific compound.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 185 - 195 |

| C-Br | 115 - 125 |

| Pyridine-C (adjacent to N) | 150 - 160 |

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov Following geometry optimization, a frequency calculation is performed, which provides the normal modes of vibration. nih.gov The resulting frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. nih.gov

For 4-Bromonicotinaldehyde hydrochloride, key vibrational modes of interest would include the C-H stretching of the aldehyde and pyridine ring, the C=O stretching of the aldehyde, C-N and C-C stretching vibrations within the pyridine ring, and the C-Br stretching frequency.

Table 3: Hypothetical Predicted Key IR Vibrational Frequencies for 4-Bromonicotinaldehyde Hydrochloride This table is illustrative and not based on published experimental or computational data for this specific compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aldehyde C-H Stretch | 2800 - 2900 |

| Pyridine C-H Stretch | 3000 - 3100 |

| Aldehyde C=O Stretch | 1680 - 1720 |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

The prediction of UV-Vis spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the electronic excitation energies and oscillator strengths of a molecule, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. nih.gov These calculations are often performed in the presence of a solvent model to better simulate experimental conditions. researchgate.net

For 4-Bromonicotinaldehyde hydrochloride, the predicted UV-Vis spectrum would reveal electronic transitions, likely π → π* and n → π* transitions associated with the pyridine ring and the carbonyl group. The positions and intensities of these absorption bands provide insight into the electronic structure of the molecule.

Table 4: Hypothetical Predicted UV-Vis Absorption for 4-Bromonicotinaldehyde Hydrochloride This table is illustrative and not based on published experimental or computational data for this specific compound.

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| n → π* | 320 - 350 | Low |

Synthetic Applications of 4 Bromonicotinaldehyde Hydrochloride in Complex Molecule Construction

Synthesis of Pyridine (B92270) and Nicotinic Acid Derivatives

The aldehyde functionality and the bromo-substituted pyridine ring of 4-Bromonicotinaldehyde (B119466) hydrochloride are key to its application in synthesizing more complex pyridine and nicotinic acid derivatives. The aldehyde group can undergo a variety of condensation reactions, while the bromine atom offers a site for cross-coupling reactions, although the focus here is on reactions involving the aldehyde.

One common strategy for constructing substituted pyridine rings is through condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326). These reactions, often proceeding through a Knoevenagel condensation followed by cyclization, can yield highly functionalized pyridine systems. For instance, the reaction of an aromatic aldehyde with malononitrile and an aliphatic amine can lead to various polysubstituted pyridine derivatives.

Furthermore, the aldehyde group of 4-Bromonicotinaldehyde can be oxidized to a carboxylic acid, thereby forming 4-bromonicotinic acid. This transformation is a gateway to a wide range of nicotinic acid derivatives. Halogenated nicotinic acids are valuable intermediates for synthesizing compounds with potential biological activities. nih.gov

Table 1: Representative Reactions for Pyridine and Nicotinic Acid Derivative Synthesis

| Starting Material | Reagent(s) | Product Type | Reaction Type |

|---|---|---|---|

| 4-Bromonicotinaldehyde | Malononitrile, Amine | Polysubstituted Pyridine | Knoevenagel Condensation/Cyclization |

Construction of Fused Heterocyclic Systems

The reactivity of the aldehyde group in 4-Bromonicotinaldehyde hydrochloride makes it a valuable precursor for building fused heterocyclic systems through various annulation and multicomponent reactions.

Pyrrolopyridines are an important class of nitrogen-containing heterocycles. While direct synthesis from 4-Bromonicotinaldehyde is not extensively documented, established synthetic routes for pyrrolopyridines suggest its potential application. For example, the synthesis of pyrrolo[2,3-c]pyridine-7-ones can be achieved through intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. A plausible route could involve the initial conversion of 4-Bromonicotinaldehyde into a suitable pyrrole-containing intermediate which could then undergo cyclization to form the desired fused ring system.

The synthesis of pyrazolo[3,4-b]pyridines, a scaffold with significant biological activity, often involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic component. nih.gov Multicomponent reactions (MCRs) provide an efficient route to these structures. nih.govresearchgate.netresearchgate.net A common MCR strategy involves the reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a 5-aminopyrazole derivative. researchgate.net In this context, 4-Bromonicotinaldehyde can serve as the aldehyde component, reacting in a one-pot procedure to construct the fused pyridine ring onto the pyrazole (B372694) core. researchgate.netmdpi.comnih.gov

Table 2: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Aldehyde Component | Methylene Component | Amine Component | Catalyst (Example) | Product |

|---|---|---|---|---|

| 4-Bromonicotinaldehyde | Ethyl Cyanoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Piperidine/Acetic Acid | Ethyl 6-amino-4-(4-bromopyridin-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |

The construction of isoquinoline (B145761) and tetrahydroisoquinoline scaffolds from pyridine-based aldehydes is less common than from their benzene (B151609) analogues. However, established name reactions provide potential pathways. The Pomeranz–Fritsch reaction, which synthesizes isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, is a key method. chemistry-reaction.comwikipedia.org While typically applied to benzaldehydes, this acid-catalyzed cyclization could theoretically be adapted to pyridine aldehydes like 4-Bromonicotinaldehyde to generate pyridofused analogues of isoquinolines. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic cyclization onto the aromatic ring. chemistry-reaction.comwikipedia.org The electron-deficient nature of the pyridine ring might pose challenges for the cyclization step compared to electron-rich benzene derivatives.

Naphthyridines are bicyclic heterocycles containing two nitrogen atoms. The Friedländer synthesis is a powerful method for constructing quinoline (B57606) and, by extension, naphthyridine rings. wikipedia.orgjk-sci.comnih.gov This reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). wikipedia.orgjk-sci.com To synthesize a naphthyridine derivative using 4-Bromonicotinaldehyde, one could employ it as the active methylene component precursor or, more commonly, react an aminopyridine-carboxaldehyde with a suitable ketone. A modified approach could involve the reaction of an aminopyridine with an α,β-unsaturated ketone derived from 4-Bromonicotinaldehyde. The Skraup reaction, using glycerol (B35011) and an aminopyridine, is another classic method for building a second pyridine ring. nih.gov

Table 3: Plausible Friedländer Synthesis of a Naphthyridine Derivative

| Amino-aldehyde Component | Methylene Component | Catalyst (Example) | Product Type |

|---|---|---|---|

| 2-Amino-3-formylpyridine | Acetophenone | Base (e.g., NaOH) | Phenyl-naphthyridine |

The van Leusen oxazole (B20620) synthesis is a highly effective method for converting aldehydes directly into 5-substituted oxazoles. researchgate.netwikipedia.orgorganic-chemistry.org The reaction utilizes tosylmethyl isocyanide (TosMIC) as a C2N1 synthon. mdpi.com The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl group. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. Subsequent elimination of toluenesulfinic acid under basic conditions yields the aromatic oxazole ring. wikipedia.orgorganic-chemistry.org This reaction is well-suited for aldehydes and offers a direct and efficient route to synthesize 5-(4-bromopyridin-3-yl)oxazole from 4-Bromonicotinaldehyde hydrochloride. mdpi.com

Table 4: Van Leusen Synthesis of a Substituted Oxazole

| Aldehyde | Reagent | Base (Example) | Solvent (Example) | Product |

|---|

Dihydroisobenzofuran Formation

4-Bromonicotinaldehyde hydrochloride serves as a valuable precursor for the synthesis of dihydroisobenzofuran derivatives. The strategic positioning of the bromo and aldehyde functionalities on the pyridine ring allows for intramolecular cyclization reactions to form the fused furan (B31954) ring system. A key synthetic strategy involves the palladium-catalyzed coupling of the bromo position with an alkyne, followed by an intramolecular cyclization.

One prominent method is the palladium-catalyzed sequential alkynylation and annulation of 2-bromobenzaldehydes. researchgate.net This approach can be adapted for 4-Bromonicotinaldehyde hydrochloride, where a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent at the 4-position. The resulting ortho-alkynylaldehyde can then undergo an intramolecular cyclization to yield the corresponding dihydroisobenzofuran fused to the pyridine ring. researchgate.netrsc.org The reaction typically proceeds via a 5-exo-dig cyclization pathway. rsc.org Various palladium catalysts and ligands can be employed to optimize the reaction conditions. researchgate.net

The general scheme for this transformation is as follows:

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Sonogashira Coupling | 4-Bromonicotinaldehyde, Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 4-Alkynylnicotinaldehyde |

| 2 | Intramolecular Cyclization | 4-Alkynylnicotinaldehyde | Acid or Metal Catalyst | Furo[3,4-c]pyridine derivative |

This methodology provides a direct route to functionalized dihydroisobenzofurans, which are important structural motifs in various biologically active compounds. nih.gov The electrophilic cyclization of the intermediate ortho-(1-alkynyl)pyridine derivative can be promoted by various reagents, leading to a diverse range of substituted products. nih.gov

Preparation of Supramolecular Assemblies

The pyridine nitrogen atom in 4-Bromonicotinaldehyde hydrochloride provides a crucial coordination site for the construction of supramolecular assemblies. Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of self-assembling with various metal ions to form discrete macrocycles, cages, and coordination polymers. scilit.comsemanticscholar.orgrsc.org

The lone pair of electrons on the pyridine nitrogen can coordinate to a metal center, and the geometry of the resulting complex is influenced by the coordination preference of the metal ion and the steric and electronic properties of the pyridine ligand. The presence of the bromo and aldehyde groups on the nicotinic aldehyde framework allows for further functionalization, enabling the design of more complex and functional supramolecular architectures.

For instance, the aldehyde group can be converted into other functional groups, such as imines or alcohols, which can also participate in coordination or hydrogen bonding interactions, leading to the formation of intricate three-dimensional networks. The bromo group can be used as a handle for post-assembly modification via cross-coupling reactions, allowing for the introduction of different functionalities into the supramolecular structure.

The self-assembly process is typically driven by the formation of coordinate bonds between the pyridine nitrogen and a metal ion, as depicted in the following table:

| Component | Role in Supramolecular Assembly | Potential Interactions | Resulting Structures |

| Pyridine Nitrogen | Ligand/Coordination Site | Coordination to metal ions | Macrocycles, Cages, Metal-Organic Frameworks (MOFs) |

| Aldehyde Group | Functional Handle | Hydrogen bonding, Post-assembly modification | Functionalized assemblies |

| Bromo Group | Functional Handle | Post-assembly modification (e.g., Suzuki coupling) | Derivatized supramolecular structures |

The use of functionalized pyridine ligands is a cornerstone in the design of metal-organic frameworks (MOFs), where the pyridine units act as linkers connecting metal nodes. acs.orgacs.orgresearchgate.net 4-Bromonicotinaldehyde hydrochloride, with its versatile functional groups, is a promising building block for the rational design and synthesis of novel supramolecular materials with tailored properties and functions.

Building Blocks for π-Extended Oligomers

The bifunctional nature of 4-Bromonicotinaldehyde hydrochloride, possessing both a bromo substituent and an aldehyde group, makes it an excellent building block for the synthesis of π-extended oligomers and conjugated polymers. The bromo group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are powerful tools for the formation of carbon-carbon bonds. nih.govresearchgate.netnih.govrsc.org